L-Prolyl-2-methylalanine
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Overview
Description
L-Prolyl-2-methylalanine is a synthetic amino acid derivative that combines the structural elements of L-proline and 2-methylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-2-methylalanine typically involves the condensation of L-proline with 2-methylalanine. One common method includes the use of benzyloxycarbonyl-L-proline as a starting material . The reaction proceeds through a series of steps, including the formation of a Schiff base, nucleophilic addition, and subsequent hydrolysis to yield the desired product . The reaction conditions are generally mild, and the process can be scaled up for industrial production.
Industrial Production Methods
Industrial production of 2-methylalanine, a key component in the synthesis of this compound, involves the condensation of 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to generate a Schiff base. This is followed by nucleophilic addition with sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride, and finally, hydrolysis of the cyano groups to obtain 2-methylalanine . This method is efficient, with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-2-methylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, phase transfer catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
L-Prolyl-2-methylalanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of L-Prolyl-2-methylalanine involves its incorporation into peptides and proteins, where it can influence the folding and stability of these macromolecules . The compound’s unique structure allows it to interact with specific molecular targets and pathways, potentially modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
L-Prolyl-2-methylalanine can be compared with other similar compounds, such as:
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in lily of the valley plants.
Trans-4-hydroxy-L-proline: The most abundant component of mammalian collagen.
Cis-4-hydroxy-L-proline: A useful chiral building block for the organic synthesis of pharmaceuticals.
These compounds share some structural similarities with this compound but differ in their specific properties and applications. This compound’s unique combination of L-proline and 2-methylalanine makes it particularly valuable for studying protein folding and stability, as well as for its potential therapeutic applications.
Properties
CAS No. |
821776-22-1 |
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Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,8(13)14)11-7(12)6-4-3-5-10-6/h6,10H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t6-/m0/s1 |
InChI Key |
CNIXQILFTAWLOL-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C(=O)O)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1CCCN1 |
Origin of Product |
United States |
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